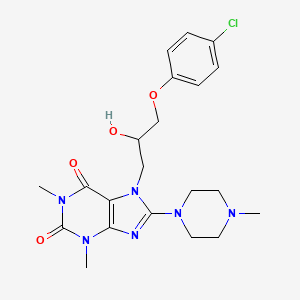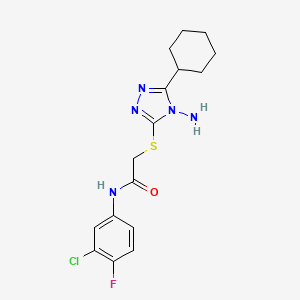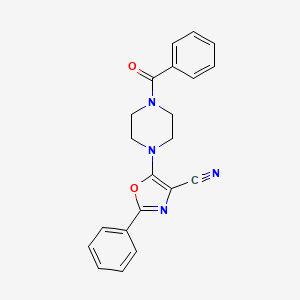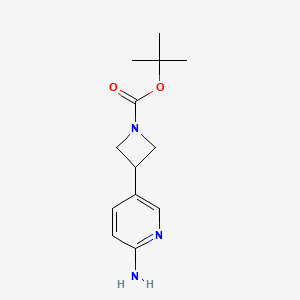![molecular formula C21H27ClO2 B2662983 4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol CAS No. 680218-20-6](/img/structure/B2662983.png)
4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a phenol group (a benzene ring with a hydroxyl group), a chloro group (a chlorine atom), and several methyl groups (CH3). It also appears to have a butyl group (a four-carbon chain) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The phenol group would introduce a polar, hydrophilic region, while the alkyl groups would introduce nonpolar, hydrophobic regions. The presence of a chlorine atom would also add to the complexity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenol group would likely make it somewhat polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .Applications De Recherche Scientifique
Environmental Contaminants and Human Exposure
Phenolic halogenated compounds (PHCs) like chlorophenols and bromophenols are environmental contaminants with potential endocrine-disrupting activities. They have been detected in human blood plasma, indicating widespread human exposure. Such compounds may be industrial chemicals or metabolites thereof, suggesting the importance of monitoring and understanding their effects on human health and the environment (Hovander et al., 2002).
Pesticides, PCBs, and Birth Outcomes
Exposure to certain pesticides and polychlorinated biphenyls (PCBs) has been linked to adverse pregnancy outcomes. Research has explored the relationships between maternal exposure to DDE (a DDT metabolite), PCBs, and organophosphate (OP) pesticide metabolites with birth outcomes, highlighting the potential risks associated with environmental contaminants (Wolff et al., 2007).
Occupational Exposure and Health Risks
Studies have also focused on occupational exposures to compounds like 4,4'-methylenedianiline and 4,4'-methylenediphenyl diisocyanate, which are used in the production of polyurethanes. Biomonitoring workers exposed to these compounds has provided insights into the metabolic pathways and health risks associated with exposure, underlining the importance of safety measures in workplaces (Schütze et al., 1995).
Adverse Effects and Toxicology
Research into specific chemicals like hydroxyzine and their toxicological profiles has contributed to our understanding of the potential adverse effects of chemical exposure. Case studies of poisoning or adverse reactions offer valuable information for the medical management of such incidents and the development of safer pharmaceuticals (Johnson, 1982).
Orientations Futures
Propriétés
IUPAC Name |
4-[5-chloro-2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO2/c1-13-9-17(10-14(2)19(13)23)21(5,7-6-8-22)18-11-15(3)20(24)16(4)12-18/h9-12,23-24H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHFRACHCWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(CCCCl)C2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)
![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)

![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)
![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)
![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)

![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)



